molecular formula C21H29ClN2O7 B3972605 4-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate

4-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate

Cat. No. B3972605
M. Wt: 456.9 g/mol
InChI Key: BYLVFPPMPQJHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its ability to interact with certain receptors in the brain and nervous system, which has led to its investigation as a potential treatment for various neurological conditions. In

Mechanism of Action

The mechanism of action of 4-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate is not fully understood. However, it is known to interact with certain receptors in the brain and nervous system, including the dopamine, serotonin, and norepinephrine receptors. This interaction is thought to modulate the release of neurotransmitters and to affect the activity of certain neural circuits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of certain neural circuits, which can lead to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate in lab experiments is its ability to interact with multiple receptors in the brain and nervous system. This makes it a potentially useful tool for investigating the complex interactions between different neural circuits and neurotransmitter systems. However, one limitation of using this compound in lab experiments is its relatively low selectivity for certain receptors, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 4-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate. One area of interest is the development of more selective analogs of this compound, which could be used to investigate the specific roles of different neurotransmitter systems in the brain. Another area of interest is the investigation of the potential therapeutic uses of this compound in various neurological conditions. Finally, research on the biochemical and physiological effects of this compound could lead to a better understanding of the complex interactions between different neural circuits and neurotransmitter systems in the brain.

Scientific Research Applications

The potential applications of 4-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate in scientific research are numerous. This compound has been studied for its potential use in the treatment of various neurological conditions, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been investigated for its potential use as an analgesic and as a treatment for addiction.

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3.C2H2O4/c1-14-11-22(12-15(2)25-14)17-7-9-21(10-8-17)19(23)13-24-18-5-3-16(20)4-6-18;3-1(4)2(5)6/h3-6,14-15,17H,7-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLVFPPMPQJHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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